2-chloro-4-fluoro-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
CAS No.: 955761-75-8
VCID: VC6752960
Molecular Formula: C21H16ClFN2O2S
Molecular Weight: 414.88
* For research use only. Not for human or veterinary use.

Description |
The compound 2-Chloro-4-Fluoro-N-(2-(Thiophene-2-Carbonyl)-1,2,3,4-Tetrahydroisoquinolin-7-yl)benzamide represents a complex organic molecule with potential applications in medicinal chemistry and pharmaceutical development. Its structural attributes suggest it may exhibit bioactivity due to the incorporation of functional groups such as halogens (chlorine and fluorine), benzamide, and thiophene moieties. This article explores its chemical structure, synthesis pathways, physicochemical properties, and potential biological relevance. Synthesis PathwaysThe synthesis of 2-Chloro-4-Fluoro-N-(2-(Thiophene-2-Carbonyl)-1,2,3,4-Tetrahydroisoquinolin-7-yl)benzamide involves multi-step organic reactions. While no direct synthesis route was identified in the provided data, similar compounds are often synthesized through:
Potential Biological ApplicationsCompounds with similar structural motifs have been investigated for their pharmacological activities:
Table 2: Comparative Activity of Related Compounds
Analytical CharacterizationTo confirm the structure and purity of this compound, standard analytical methods would be employed:
Challenges and Future DirectionsWhile promising, challenges remain in fully characterizing and utilizing this compound:
Future research should focus on:
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CAS No. | 955761-75-8 | ||||||||||||
Product Name | 2-chloro-4-fluoro-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide | ||||||||||||
Molecular Formula | C21H16ClFN2O2S | ||||||||||||
Molecular Weight | 414.88 | ||||||||||||
IUPAC Name | 2-chloro-4-fluoro-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide | ||||||||||||
Standard InChI | InChI=1S/C21H16ClFN2O2S/c22-18-11-15(23)4-6-17(18)20(26)24-16-5-3-13-7-8-25(12-14(13)10-16)21(27)19-2-1-9-28-19/h1-6,9-11H,7-8,12H2,(H,24,26) | ||||||||||||
Standard InChIKey | QKSDUQQNTRYLCW-UHFFFAOYSA-N | ||||||||||||
SMILES | C1CN(CC2=C1C=CC(=C2)NC(=O)C3=C(C=C(C=C3)F)Cl)C(=O)C4=CC=CS4 | ||||||||||||
Solubility | not available | ||||||||||||
PubChem Compound | 16943355 | ||||||||||||
Last Modified | Aug 18 2023 |
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